molecular formula C14H13BrN2S2 B2527391 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole CAS No. 324540-86-5

5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole

Cat. No.: B2527391
CAS No.: 324540-86-5
M. Wt: 353.3
InChI Key: GZTZMAUHZGQRCE-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.

    Methylation: Methylation at the 3-position can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the p-Tolylthio Group: The p-tolylthio group is introduced via a nucleophilic substitution reaction, where p-tolylthiol reacts with a suitable leaving group on the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom at the 5-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or other substituted derivatives.

    Substitution: Various substituted imidazo[2,1-b]thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development.

Industry

In the industrial sector, derivatives of this compound may be used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique structure can impart desirable properties to these products, such as enhanced stability or activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methyl-6-phenylimidazo[2,1-b]thiazole
  • 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]thiazole
  • 5-Bromo-3-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole

Uniqueness

Compared to these similar compounds, 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole is unique due to the presence of the p-tolylthio group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets or improve its solubility and stability in various environments.

Properties

IUPAC Name

5-bromo-3-methyl-6-[(4-methylphenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2S2/c1-9-3-5-11(6-4-9)18-8-12-13(15)17-10(2)7-19-14(17)16-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTZMAUHZGQRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N3C(=CSC3=N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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